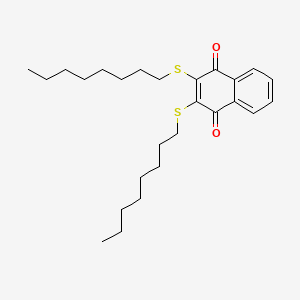

2,3-Bis(n-octylthio)-1,4-naphthalenedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

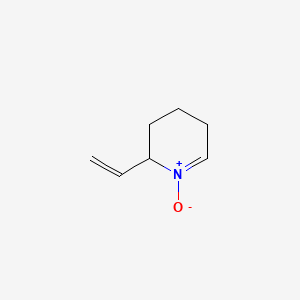

2,3-Bis(n-octylthio)-1,4-naphthalenedione is a chemical compound with the molecular formula C26H38O2S2 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2,3-Bis(n-octylthio)-1,4-naphthalenedione consists of a naphthalenedione core substituted with octylthio groups at the 2 and 3 positions . The molecular formula is C26H38O2S2 and the molecular weight is 446.71 .Scientific Research Applications

Plastic Scintillators and Luminescent Dyes

Research on plastic scintillators based on polymethyl methacrylate has explored various luminescent dyes, including the application of 2,3-Bis(n-octylthio)-1,4-naphthalenedione derivatives. These compounds serve as luminescent activators or wavelength shifters in scintillators, enhancing their efficiency, optical transparency, and stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Heterocyclic Naphthalimides in Medicinal Chemistry

Heterocyclic naphthalimides, including 2,3-Bis(n-octylthio)-1,4-naphthalenedione derivatives, have shown extensive potential in medicinal applications. These compounds interact with biological cations, anions, small molecules, and macromolecules, exhibiting broad therapeutic potentials. Some derivatives have entered clinical trials as anticancer agents, while others are being explored as antibacterial, antifungal, antiviral, anti-inflammatory, antidepressant agents, and for diagnostic and imaging applications in biological processes (Gong et al., 2016).

Catalytic Non-Enzymatic Kinetic Resolution

The catalytic non-enzymatic kinetic resolution of racemic compounds, including those derived from 2,3-Bis(n-octylthio)-1,4-naphthalenedione, has been highlighted as an important area in asymmetric organic synthesis. These processes utilize chiral catalysts to achieve high enantioselectivity and yield, marking significant advancements in the synthesis of chiral compounds (Pellissier, 2011).

Antioxidant Capacity and Radical Scavenging

Studies on the antioxidant capacity of compounds have included the examination of 2,3-Bis(n-octylthio)-1,4-naphthalenedione derivatives. These compounds have been evaluated for their ability to scavenge radicals and protect against oxidative stress, contributing valuable insights into their potential therapeutic applications (Ilyasov et al., 2020).

Safety And Hazards

The safety data sheet for 2,3-Bis(n-octylthio)-1,4-naphthalenedione can be viewed and downloaded for free at Echemi.com . It provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name |

2,3-bis(octylsulfanyl)naphthalene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2S2/c1-3-5-7-9-11-15-19-29-25-23(27)21-17-13-14-18-22(21)24(28)26(25)30-20-16-12-10-8-6-4-2/h13-14,17-18H,3-12,15-16,19-20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKODPLUMGYRPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662996 |

Source

|

| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(n-octylthio)-1,4-naphthalenedione | |

CAS RN |

103049-97-4 |

Source

|

| Record name | 2,3-Bis(octylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-](/img/structure/B560800.png)

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)

![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)

![(4E)-4-[(1R,2R,3S,6R)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B560820.png)